molecular formula C22H17ClF3N3O3S2 B12144389 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12144389
M. Wt: 528.0 g/mol
InChI Key: VTOTZGCSCNFTFS-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structural components, including a chlorinated phenyl ring, a trifluoromethyl group, a furan ring, and a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.

    Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, often using a furan-2-ylmethyl halide.

    Introduction of the Phenyl Ring: The chlorinated phenyl ring with a trifluoromethyl group is attached through a coupling reaction, such as Suzuki or Heck coupling.

    Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, it may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its potential bioactivity.

Medicine

Medically, this compound could be investigated for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact pathways would depend on the specific application, such as inhibition of a particular enzyme in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • **this compound

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, selectivity, or potency in its applications.

Properties

Molecular Formula

C22H17ClF3N3O3S2

Molecular Weight

528.0 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H17ClF3N3O3S2/c1-11-12(2)34-19-18(11)20(31)29(9-14-4-3-7-32-14)21(28-19)33-10-17(30)27-13-5-6-16(23)15(8-13)22(24,25)26/h3-8H,9-10H2,1-2H3,(H,27,30)

InChI Key

VTOTZGCSCNFTFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)CC4=CC=CO4)C

Origin of Product

United States

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